molecular formula C16H20N4O4 B11004741 N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-leucine

N-[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]-L-leucine

Cat. No.: B11004741
M. Wt: 332.35 g/mol
InChI Key: IOXJSLIGXZBZRC-GWCFXTLKSA-N
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Description

4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID is a complex organic compound that belongs to the class of benzotriazine derivatives. This compound is characterized by its unique structure, which includes a benzotriazine ring fused with a propanamide and pentanoic acid moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of a benzotriazine derivative with a suitable amide and acid precursor. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield. For instance, the reaction might be carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures, followed by gradual heating to facilitate the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product might involve recrystallization or chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzotriazine ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID involves its interaction with specific molecular targets. The benzotriazine ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4- { [ (2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N- (1,3-benzothiazol-2-yl)benzenesulfonamide
  • 4-[[4-hydroxy-2-(2-methylpropyl)-1-oxo-3,3a-dihydro-2h-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1h-pyrazino[2,1-b]quinazoline-3,6-dione

Uniqueness

4-METHYL-2-[2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PROPANAMIDO]PENTANOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzotriazine ring and the specific arrangement of functional groups make it a versatile compound for various applications .

Properties

Molecular Formula

C16H20N4O4

Molecular Weight

332.35 g/mol

IUPAC Name

(2S)-4-methyl-2-[[(2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoyl]amino]pentanoic acid

InChI

InChI=1S/C16H20N4O4/c1-9(2)8-13(16(23)24)17-14(21)10(3)20-15(22)11-6-4-5-7-12(11)18-19-20/h4-7,9-10,13H,8H2,1-3H3,(H,17,21)(H,23,24)/t10-,13-/m0/s1

InChI Key

IOXJSLIGXZBZRC-GWCFXTLKSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N1C(=O)C2=CC=CC=C2N=N1

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C)N1C(=O)C2=CC=CC=C2N=N1

Origin of Product

United States

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